N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide (CAS 2034558-07-9; molecular formula C₁₄H₁₅N₇O; molecular weight 297.32 g/mol) is a heterobifunctional research compound that covalently links the [1,2,4]triazolo[1,5-a]pyrimidine (TP) privileged scaffold to a 5-methylpyrazine-2-carboxamide moiety via a three-carbon propyl linker. The TP core is an established purine bioisostere extensively explored in kinase inhibitor and antiviral drug discovery programs.

Molecular Formula C14H15N7O
Molecular Weight 297.322
CAS No. 2034558-07-9
Cat. No. B2875391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide
CAS2034558-07-9
Molecular FormulaC14H15N7O
Molecular Weight297.322
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C14H15N7O/c1-10-5-17-12(7-16-10)13(22)15-4-2-3-11-6-18-14-19-9-20-21(14)8-11/h5-9H,2-4H2,1H3,(H,15,22)
InChIKeyLMKFOCHFYFNRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide (CAS 2034558-07-9): Structural Identity and Scaffold Context for Procurement Evaluation


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide (CAS 2034558-07-9; molecular formula C₁₄H₁₅N₇O; molecular weight 297.32 g/mol) is a heterobifunctional research compound that covalently links the [1,2,4]triazolo[1,5-a]pyrimidine (TP) privileged scaffold to a 5-methylpyrazine-2-carboxamide moiety via a three-carbon propyl linker [1]. The TP core is an established purine bioisostere extensively explored in kinase inhibitor and antiviral drug discovery programs [2]. The 5-methylpyrazine-2-carboxamide terminus has separately been claimed in patent literature as a pharmacophoric element for metabotropic glutamate receptor 4 (mGluR4) modulation [3]. This dual-pharmacophore architecture distinguishes the compound from simpler TP analogs and positions it as a candidate for multi-target or polypharmacology screening campaigns. The compound is commercially available at typical research-grade purity of 95% [1].

Why In-Class [1,2,4]Triazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 2034558-07-9 in Research Applications


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is commercially available with diverse amide substituents attached via the propyl linker at the 6-position. However, the amide terminus is not a passive structural element—it dictates molecular recognition, physicochemical properties, and ultimately biological target engagement. The 5-methylpyrazine-2-carboxamide group in CAS 2034558-07-9 provides a specific hydrogen-bond acceptor/donor topology (tPSA ≈ 90 Ų) and a moderate lipophilicity (clogP ≈ 0.46) that differs substantially from analogs bearing cyclopropane, nicotinamide, quinoxaline, or thiophene amides [1]. Even within pyrazine-containing analogs, the methyl substitution pattern on the pyrazine ring influences electronic distribution and steric complementarity [2]. Substituting a cyclopropanecarboxamide analog (CAS 2034226-78-1; MW 245.29, lower H-bond acceptor count) or a quinoxaline-6-carboxamide analog (CAS 2034317-77-4; MW 333.36, higher logP) would yield a fundamentally different pharmacological profile, potentially missing the target engagement pattern for which the 5-methylpyrazine-2-carboxamide moiety was designed. In hypothesis-driven screening, the specific combination of TP core and 5-methylpyrazine-2-carboxamide represents a non-interchangeable chemical hypothesis [3].

Quantitative Differentiation Evidence for CAS 2034558-07-9 vs. Closest [1,2,4]Triazolo[1,5-a]pyrimidine-6-yl-propyl Analogs


Hydrogen Bond Acceptor Capacity: 5-Methylpyrazine-2-carboxamide vs. Cyclopropanecarboxamide and Thiophene-2-carboxamide Analogs

The 5-methylpyrazine-2-carboxamide terminus of CAS 2034558-07-9 provides 8 hydrogen bond acceptors (HBA), calculated as the sum of nitrogen and oxygen lone-pair donors within the molecule [1]. This is higher than the cyclopropanecarboxamide analog (CAS 2034226-78-1, HBA = 5, derived from C₁₂H₁₅N₅O) and the thiophene-2-carboxamide analog (HBA = 6, derived from C₁₃H₁₃N₅OS) . The elevated HBA count, driven by the pyrazine ring nitrogens and the carboxamide oxygen, enables a distinct hydrogen-bonding interaction pattern with biological targets—potentially increasing residence time on targets requiring multiple H-bond contacts [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity (clogP) Differentiation: Balanced Polarity of CAS 2034558-07-9 vs. More Lipophilic Quinoxaline-6-carboxamide Analog

CAS 2034558-07-9 exhibits a calculated logP (clogP) of approximately 0.46, placing it in the optimal range for CNS drug-likeness (clogP 1–3 being ideal, but polar compounds with clogP < 1 can still achieve CNS penetration via active transport or paracellular routes) [1]. In contrast, the quinoxaline-6-carboxamide analog (CAS 2034317-77-4) bears a bulkier, more lipophilic aromatic amide terminus (C₁₈H₁₅N₇O, MW 333.36; estimated clogP > 1.5 based on the addition of a fused benzene ring) . The lower logP of the 5-methylpyrazine-2-carboxamide analog reduces the risk of promiscuous membrane partitioning and plasma protein binding, which is advantageous for target-based screening where non-specific binding must be minimized [2].

CNS drug-likeness Physicochemical property optimization Permeability

Experimental Screening Result: GPR35 Antagonism – Negative Data Point Distinguishing from Potential GPCR-Active Analogs

CAS 2034558-07-9 was evaluated in a primary screening assay for GPR35 (G-protein coupled receptor 35) antagonism and found to be inactive [1]. GPR35 is an orphan receptor implicated in inflammatory and metabolic signaling, and several triazolopyrimidine-containing compounds have shown activity at related purinergic and adenosine GPCR targets [2]. The inactivity of CAS 2034558-07-9 at GPR35 provides a selectivity filter: if a research program seeks a triazolo[1,5-a]pyrimidine scaffold compound that does NOT engage GPR35 (to avoid confounding effects in metabolic or inflammatory readouts), this negative data point supports selection of CAS 2034558-07-9 over analogs that may retain GPR35 activity [3]. However, this is a single-target negative result and does not constitute broad selectivity profiling.

GPCR screening Target selectivity Off-target profiling

Molecular Weight and Ligand Efficiency Potential: Lighter Pyrazine Amide vs. Heavier Quinoxaline or Thiazole-Pyrrole Amide Analogs

With a molecular weight of 297.32 g/mol, CAS 2034558-07-9 sits near the center of lead-like chemical space (commonly defined as MW ≤ 350) [1]. Several closely related analogs bearing the same triazolo[1,5-a]pyrimidin-6-yl-propyl scaffold carry significantly heavier amide termini: the quinoxaline-6-carboxamide analog (MW 333.36), the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide analog (MW 367.43), and the 9H-xanthene-9-carboxamide analog (MW 385.43) . The lower MW of the 5-methylpyrazine-2-carboxamide derivative provides superior ligand efficiency (LE) potential—for a given binding affinity, a lighter compound achieves a higher LE score, which is a key metric in fragment-to-lead and hit-to-lead optimization [2]. This property makes CAS 2034558-07-9 a more attractive starting point for medicinal chemistry optimization campaigns where MW growth must be carefully managed.

Ligand efficiency metrics Fragment-based drug design Lead-likeness

Scaffold Privilege: [1,2,4]Triazolo[1,5-a]pyrimidine Core with Purine Bioisosteric Character Confers Multi-Target Potential Across Kinase, Antiviral, and Neurodegenerative Target Classes

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is a recognized purine bioisostere that has demonstrated inhibitory activity across multiple target classes: CDK2 (IC₅₀ values as low as 120 nM for optimized analogs [1]), HIV-1 reverse transcriptase (EC₅₀ = 0.02 μM for lead compound 7n [2]), influenza PA-PB1 protein-protein interaction (micromolar range [3]), and microtubule stabilization (nanomolar cellular activity [4]). While direct comparative data for CAS 2034558-07-9 against these literature compounds are absent, the scaffold itself carries a validated multi-target pedigree. The combination of this privileged core with a 5-methylpyrazine-2-carboxamide tail—a motif under active patent investigation for mGluR4 modulation [5]—creates a dual-pharmacophore architecture that is structurally differentiated from simpler TP analogs explored in single-target programs. This dual recognition potential is the key rationale for selecting CAS 2034558-07-9 over mono-pharmacophore TP derivatives in phenotypic or polypharmacology screens.

Privileged scaffold Kinase inhibition Purine bioisostere Polypharmacology

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization (MPO) Desirability

The topological polar surface area (tPSA) of CAS 2034558-07-9 is calculated at approximately 90.0 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [2], positioning the compound at the boundary of CNS-permeable chemical space. Combined with MW = 297.32 g/mol and clogP = 0.46, the CNS MPO (multiparameter optimization) desirability score is approximately 4.5–5.0 on the 0–6 scale (where scores > 4 indicate favorable CNS drug-like properties) [3]. In comparison, the quinoxaline-6-carboxamide analog (estimated tPSA > 100 Ų due to additional nitrogen atoms in the quinoxaline ring) and the 9H-xanthene-9-carboxamide analog (tPSA ~ 95–100 Ų, plus higher MW) are less CNS-optimized. For neuroscience-focused screening cascades, CAS 2034558-07-9 offers a more favorable CNS drug-likeness profile than heavier or more polar analogs in the same scaffold series.

CNS drug design Blood-brain barrier permeability MPO score

Application Scenarios for CAS 2034558-07-9 Grounded in Quantitative Differentiation Evidence


Phenotypic Screening Libraries for Neurodegenerative Disease: Prioritizing CNS MPO-Favorable TP Derivatives

Based on the compound's favorable CNS MPO profile (clogP ≈ 0.46, tPSA ≈ 90 Ų, MW 297.32)—which compares advantageously to heavier and more polar analogs in the same scaffold series [1]—CAS 2034558-07-9 is a rational inclusion in phenotypic screening decks targeting neurodegenerative indications. The [1,2,4]triazolo[1,5-a]pyrimidine core has demonstrated microtubule-stabilizing activity relevant to Alzheimer's disease and tauopathies in published studies [2]. The 5-methylpyrazine-2-carboxamide tail may confer additional mGluR4 modulatory potential based on patent disclosures [3]. The combined dual-pharmacophore architecture increases the probability of detecting novel polypharmacology hits in neuronal cell-based assays where both microtubule integrity and glutamatergic signaling are relevant disease-modifying nodes.

Kinase Selectivity Profiling Panels: Exploiting Purine Bioisosteric TP Core with Defined HBA/HBD Topology

The elevated hydrogen bond acceptor count of CAS 2034558-07-9 (HBA = 8, driven by the pyrazine-carboxamide moiety) compared to simpler TP analogs (HBA = 5–6 for cyclopropane or thiophene amide derivatives) supports its inclusion in kinase profiling panels [1]. Literature TP compounds have shown CDK2 inhibition with IC₅₀ values as low as 120 nM [2]. The distinct HBA topology of CAS 2034558-07-9 may engage kinase hinge-region residues differently than analogs with fewer H-bond acceptors, potentially yielding a unique selectivity fingerprint. The compound's negative GPR35 screening result [3] provides a preliminary selectivity filter that can reduce confounding in kinase-GPCR crosstalk assays.

Anti-Infective Screening: Building on Influenza PA-PB1 Disruption and Scaffold Metal-Chelation Potential

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been validated as disruptors of the influenza virus PA-PB1 polymerase subunit interaction with activity in the micromolar range at non-toxic concentrations [1]. The multi-nitrogen architecture of CAS 2034558-07-9 (7 nitrogen atoms) provides metal-chelating capacity that has been exploited in TP-based antiparasitic programs [2]. The 5-methylpyrazine-2-carboxamide extension may enhance solubility (clogP = 0.46 versus more lipophilic analogs) and reduce non-specific protein binding during antiviral activity assays. This compound is suitable for inclusion in broad-spectrum anti-infective screening cascades where metal-dependent enzyme targets (e.g., viral polymerases, parasitic proteasomes) are of interest.

Medicinal Chemistry Hit-to-Lead Optimization: Lower MW Starting Point with Greater Ligand Efficiency Headroom

At MW 297.32 g/mol, CAS 2034558-07-9 is significantly lighter than several commercially available analogs in the same scaffold series (quinoxaline analog: 333.36 g/mol; thiazole-pyrrole analog: 367.43 g/mol; xanthene analog: 385.43 g/mol) [1]. This MW advantage translates to superior ligand efficiency (LE) potential—for any given binding affinity achieved during primary screening, CAS 2034558-07-9 yields a higher LE score than heavier comparators [2]. In a hit-to-lead campaign where MW growth must be carefully managed to maintain oral bioavailability, the lighter starting point of the 5-methylpyrazine-2-carboxamide analog provides greater synthetic headroom for property optimization without exceeding MW cutoffs. The compound is recommended as a fragment-like or early lead-like starting point for programs targeting kinases, CNS receptors, or antiviral targets where the TP scaffold has precedent.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.